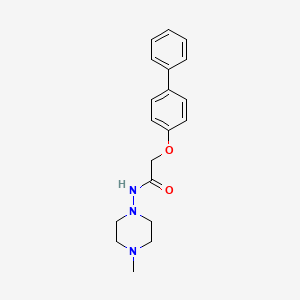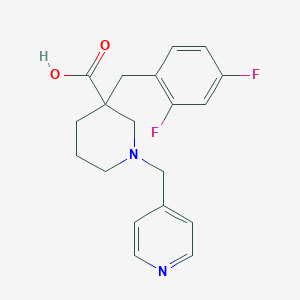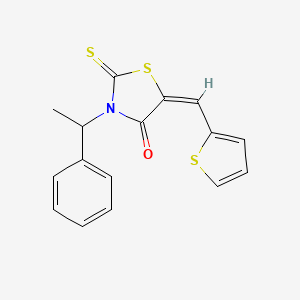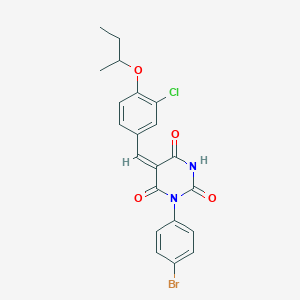![molecular formula C14H18ClNO3 B5396839 4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
4-[2-(4-chlorophenoxy)butanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-chlorophenoxy)butanoyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly known as 'CBM' and has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 4-[2-(4-chlorophenoxy)butanoyl]morpholine is not fully understood. However, studies suggest that it may act through multiple pathways. It has been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and antitumor properties. The compound has also been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and physiological effects:
Studies have shown that 4-[2-(4-chlorophenoxy)butanoyl]morpholine has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines. The compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of certain fungi and bacteria.
実験室実験の利点と制限
The advantages of using 4-[2-(4-chlorophenoxy)butanoyl]morpholine in lab experiments include its potential therapeutic applications and its ability to exhibit multiple biological activities. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential toxicity of the compound.
将来の方向性
There are several future directions for research on 4-[2-(4-chlorophenoxy)butanoyl]morpholine. These include studying its potential as an anti-inflammatory and antitumor agent, investigating its mechanism of action, and exploring its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to determine the potential toxicity of the compound and its suitability for clinical use.
Conclusion:
In conclusion, 4-[2-(4-chlorophenoxy)butanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on the compound that could lead to its potential use in clinical settings.
合成法
The synthesis of 4-[2-(4-chlorophenoxy)butanoyl]morpholine involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with butyryl chloride to form 4-chlorophenyl butyrate. This intermediate product is then reacted with morpholine in the presence of a base to form 4-[2-(4-chlorophenoxy)butanoyl]morpholine. The final product is purified through recrystallization or chromatography.
科学的研究の応用
4-[2-(4-chlorophenoxy)butanoyl]morpholine has been found to exhibit various biological activities, making it a potential candidate for therapeutic applications. It has been studied for its anti-inflammatory, antifungal, and antitumor properties. The compound has also been found to inhibit the growth of certain bacteria and viruses.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-13(14(17)16-7-9-18-10-8-16)19-12-5-3-11(15)4-6-12/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKKNHUVTXHQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)





![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)